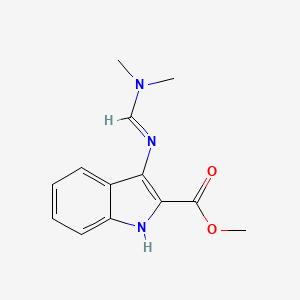

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate

Description

Properties

CAS No. |

1217885-77-2 |

|---|---|

Molecular Formula |

C13H15N3O2 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

methyl 3-(dimethylaminomethylideneamino)-1H-indole-2-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-16(2)8-14-11-9-6-4-5-7-10(9)15-12(11)13(17)18-3/h4-8,15H,1-3H3 |

InChI Key |

CDIZQFATVIVHGF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C=NC1=C(NC2=CC=CC=C21)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylformamide-dimethylacetal (DMF-DMA). The reaction is carried out in a solvent such as dry xylene at elevated temperatures. The process involves the formation of an intermediate, which then reacts with methyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a chemical compound with diverse applications in scientific research, spanning biochemistry, pharmacology, neurology, virology, and allergy research. It has a molecular weight of approximately 257.31 g/mol and is characterized by a unique structure featuring a methyl group, a dimethylamino group, and an indole moiety. The presence of the indole ring system, common in biologically active molecules, makes it valuable in medicinal chemistry.

Scientific Research Applications

This compound has demonstrated potential in several key areas:

- Tryptophan Dioxygenase Inhibition: It acts as an inhibitor of tryptophan dioxygenase, an enzyme involved in tryptophan metabolism. By inhibiting this enzyme, it can modulate tryptophan levels, with potential implications for immune regulation and cancer therapy. Studies have shown reduced tryptophan degradation, potential anticancer effects, and immunomodulatory properties in in vitro and in vivo studies using cell lines, animal models, and enzymatic assays.

- Botulinum Neurotoxin Inhibition: It has been investigated as an inhibitor of botulinum neurotoxin, which causes botulism. The compound may interfere with toxin binding or activity, suggesting potential therapeutic implications for botulism treatment. This was determined through in vitro assays using purified neurotoxin and cell-based models.

- CB2 Receptor Interaction: It interacts with the CB2 receptor, a part of the endocannabinoid system involved in immune modulation and inflammation. Binding assays and functional studies have shown that it can modulate immune responses, suggesting potential therapeutic applications.

- Hepatitis C Virus (HCV) NS5B Polymerase Inhibition: The compound has been studied as an inhibitor of the HCV NS5B polymerase, an enzyme crucial for viral replication. In vitro enzymatic assays and cell-based assays have demonstrated inhibition of HCV replication, suggesting it as a potential antiviral drug candidate.

- Histamine H1 Receptor-Blocking Activity: It may exhibit histamine H1 receptor-blocking activity, which could be relevant for allergic conditions. This was demonstrated through binding studies and functional assays.

Uniqueness

Mechanism of Action

The mechanism of action of Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning: The placement of amino, methoxy, or alkyl groups significantly alters electronic properties. For example, the methoxy group in the ethyl analog at position 5 () increases polarity and solubility compared to the parent compound.

- Ester Group Variations : Ethyl esters (e.g., ) may confer higher lipophilicity than methyl esters, affecting membrane permeability in biological systems.

Spectroscopic and Physicochemical Properties

- NMR Signatures: The parent compound’s ¹H-NMR would show resonances for the dimethylamino group (~δ 2.85 ppm, similar to ) and aromatic protons (~δ 7.37–8.79 ppm). Substituents like methoxy (δ ~3.8–4.0 ppm) or additional amino groups introduce distinct splitting patterns.

- Thermal Stability : Methyl esters generally exhibit higher melting points (>200°C, as seen in ) compared to ethyl analogs, which may decompose at lower temperatures.

Biological Activity

Methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by various research findings.

- Molecular Formula: C14H17N3O2

- Molar Mass: 259.3 g/mol

- CAS Number: 1217885-74-9

- Density: 1.17 g/cm³ (predicted)

- Boiling Point: 451.1 °C (predicted)

- pKa: 15.28 (predicted)

Synthesis

The synthesis of methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with dimethylaminomethylene reagents under controlled conditions. The resultant product is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have demonstrated that indole-based compounds, including methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate, exhibit promising antiproliferative effects against various cancer cell lines. For instance, a study reported that related indole derivatives showed growth inhibition values (GI50) ranging from 37 nM to 66 nM against multiple cancer types, indicating their potential as anticancer agents .

| Compound | GI50 (nM) | Cancer Cell Lines Tested |

|---|---|---|

| Va | 37 | Various |

| Vb | 59 | Various |

| Vc | 56 | Various |

| Vd | 66 | Various |

The mechanism underlying the antiproliferative activity of these compounds often involves the induction of apoptosis through caspase activation. For example, compounds have been identified as caspase-3 activators, suggesting a pathway for inducing programmed cell death in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, methyl 3-(((dimethylamino)methylene)amino)-1H-indole-2-carboxylate has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study examining various alkaloids found that certain derivatives exhibited minimum inhibitory concentration (MIC) values that indicate effective antibacterial properties .

| Microorganism | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.039 |

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives:

- Anticancer Studies : A series of indole derivatives were tested against a panel of human cancer cell lines, revealing that modifications at specific positions on the indole ring significantly influenced their potency .

- Antimicrobial Evaluations : Research involving a broad range of synthesized alkaloids demonstrated that certain structural features correlate with enhanced antimicrobial activity, providing insights into designing more effective agents .

Q & A

Basic Research Question

- X-ray diffraction : Crystal structure analysis (e.g., space group parameters, hydrogen bonding) is critical. For indole derivatives, parameters such as Δρmax = 0.72 e Å<sup>−3</sup> and Δρmin = −0.98 e Å<sup>−3</sup> are used to refine structures .

- LC-MS and NMR : LC-MS confirms molecular weight ([M+1]<sup>+</sup> peaks), while <sup>1</sup>H/<sup>13</sup>C NMR resolves substituent environments. For example, dimethylamino protons appear as singlets near δ 2.8–3.2 ppm .

How can researchers resolve contradictions in spectroscopic data during characterization of derivatives?

Advanced Research Question

Contradictions (e.g., unexpected LC-MS peaks or NMR splitting) require cross-validation:

Complementary techniques : Use HRMS for exact mass confirmation and 2D NMR (COSY, HSQC) to assign ambiguous signals .

Reaction monitoring : Track intermediates in real-time (e.g., toluene reaction mixtures analyzed at 5-minute intervals) to identify side products .

Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate structural assignments .

What safety protocols are essential when handling this compound and its reactive intermediates?

Basic Research Question

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Use fume hoods for volatile intermediates .

- Waste disposal : Segregate hazardous waste (e.g., TFA-containing HPLC fractions) and use certified disposal services .

- Emergency measures : Immediate decontamination with water for skin contact and adherence to H303+H313+H333 safety protocols .

How does the electronic environment of the dimethylamino group influence reactivity in cross-coupling reactions?

Advanced Research Question

The dimethylamino group acts as an electron-donating substituent, enhancing nucleophilicity at the indole C2 position. This facilitates:

- Palladium-catalyzed couplings : Suzuki-Miyaura reactions with aryl boronic acids under inert conditions (e.g., N2 atmosphere) .

- Catalyst optimization : Use of Pd(PPh3)4 or SPhos ligands improves yields in sterically hindered systems .

- Kinetic studies : Monitor reaction progress via <sup>19</sup>F NMR if fluorinated analogs are synthesized .

What strategies optimize the yield of this compound in multi-step syntheses?

Advanced Research Question

- Stepwise purification : Intermediate isolation via column chromatography reduces side reactions. For example, tert-butyl carbamate intermediates are purified before deprotection .

- Temperature control : Stirring at room temperature (rt) for 2 hours minimizes thermal degradation of sensitive intermediates .

- Catalyst screening : Test Pd/C, NiCl2, or CuI for reductive amination steps to maximize efficiency .

What are the potential biological applications of this compound in drug discovery?

Basic Research Question

Indole derivatives are explored as:

- Kinase inhibitors : Structural analogs inhibit Flt3 or Akt pathways, validated via IC50 assays .

- Antimicrobial agents : Tested against Gram-positive bacteria using MIC (minimum inhibitory concentration) protocols .

- PROTAC intermediates : Serve as warheads targeting E3 ligases in protein degradation studies .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Advanced Research Question

- Solvent selection : Replace acetonitrile with ethanol in HPLC purification to reduce costs .

- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .

- Process analytics : Implement PAT (Process Analytical Technology) tools like in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.